molecular formula C7H14O2 B3046877 3-Butoxypropanal CAS No. 13159-39-2

3-Butoxypropanal

Cat. No.: B3046877
CAS No.: 13159-39-2
M. Wt: 130.18 g/mol
InChI Key: UVWYDUVLXHQPSQ-UHFFFAOYSA-N
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Description

3-Butoxypropanal (IUPAC name: 3-(butoxy)propanal) is an aldehyde derivative with the molecular formula C₇H₁₄O₂. Its structure consists of a propanal backbone substituted with a butoxy group (–O–C₄H₉) at the third carbon. This compound is characterized by its polar aldehyde functional group and the ether-linked butyl chain, which influence its physical and chemical properties.

Properties

IUPAC Name

3-butoxypropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-3-6-9-7-4-5-8/h5H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWYDUVLXHQPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80606948
Record name 3-Butoxypropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13159-39-2
Record name 3-Butoxypropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butoxypropanal can be synthesized through the reaction of propionaldehyde with butanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction is as follows:

CH3CH2CHO + C4H9OH → CH3CH2CH(OC4H9)OH\text{CH3CH2CHO + C4H9OH → CH3CH2CH(OC4H9)OH} CH3CH2CHO + C4H9OH → CH3CH2CH(OC4H9)OH

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxypropanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-butoxypropionic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 3-butoxypropanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group in this compound can undergo nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation: 3-butoxypropionic acid.

    Reduction: 3-butoxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

3-Butoxypropanal is characterized by its butoxy group attached to a propanal backbone. This structure contributes to its reactivity and solubility properties, making it suitable for various applications.

Industrial Applications

  • Solvent Use :
    • This compound is utilized as a solvent in paints, coatings, and cleaning products due to its ability to dissolve a wide range of substances. It is particularly effective in formulations that require low volatility and good solvency power .
  • Chemical Intermediate :
    • The compound serves as an intermediate in the synthesis of other chemicals. For instance, it can be used in the production of esters and other derivatives that are valuable in the manufacturing of plastics and resins .
  • Surfactants :
    • In the formulation of surfactants, this compound can enhance the wetting properties of products used in detergents and cleaning agents. Its amphiphilic nature allows it to reduce surface tension effectively .

Pharmaceutical Applications

  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • This compound is explored for its potential in synthesizing various APIs. Its functional groups can be modified to create compounds with therapeutic effects, particularly in the field of medicinal chemistry .
  • Biological Activity :
    • Preliminary studies indicate that derivatives of this compound may exhibit biological activities that could be harnessed for therapeutic purposes. Research into its metabolic pathways suggests potential roles in drug metabolism and pharmacokinetics .

Case Studies and Research Findings

  • Toxicological Studies :
    • Research has shown that this compound has low acute toxicity levels when tested on laboratory animals. For example, inhalation studies indicated that exposure to high concentrations did not result in significant adverse effects, suggesting a favorable safety profile for industrial use .
  • Environmental Impact Assessments :
    • Evaluations regarding the environmental persistence and bioaccumulation potential of this compound have been conducted. These studies aim to ensure that its use does not pose significant risks to ecosystems while maintaining its industrial benefits .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Solvent UseUsed in paints, coatings, and cleaning productsGood solvency power
Chemical IntermediateServes as a precursor for synthesizing esters and other chemicalsVersatile for chemical synthesis
SurfactantsEnhances wetting properties in detergentsReduces surface tension
Pharmaceutical SynthesisPotential use in creating active pharmaceutical ingredientsMay exhibit therapeutic properties
Toxicological ProfileLow acute toxicity; favorable safety profile based on animal studiesSafe for industrial applications
Environmental ImpactStudies assess persistence and bioaccumulation potentialEnsures ecological safety

Mechanism of Action

The mechanism of action of 3-butoxypropanal involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles. This reactivity is crucial for its role as an intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.

Comparison with Similar Compounds

Research and Industrial Insights

  • Stability Studies : this compound demonstrates superior thermal stability compared to shorter-chain analogs, as evidenced by its slower degradation under heat (TGA studies). This property is critical for high-temperature industrial processes .
  • Synthetic Utility: The butoxy group’s hydrophobicity enhances compatibility with non-polar matrices, making this compound a preferred choice for polymer crosslinking agents.
  • Toxicity Profile : Alkoxypropanals generally exhibit low acute toxicity, but longer chains (e.g., butoxy) may pose higher bioaccumulation risks, necessitating careful handling.

Limitations of Available Data

The provided evidence (e.g., USP reports and CAS listings) primarily discusses esters, alcohols, and taxane derivatives (e.g., baccatin III esters in ) . While these compounds share alkoxy motifs, they lack direct relevance to this compound’s aldehyde functionality. For instance, cites butoxy-containing esters like butan-2-yl 3-(butan-2-yloxy)propanoate (CAS 112032-51-6), which differ in reactivity and application . Thus, this analysis extrapolates trends from homologous aldehydes due to the absence of direct comparative studies in the provided materials.

Biological Activity

3-Butoxypropanal, a member of the butoxy family of compounds, has garnered attention in scientific research due to its potential biological activities and implications for human health. Understanding the biological activity of this compound involves exploring its pharmacokinetics, toxicological effects, and potential mechanisms of action.

Chemical Structure and Properties

This compound is an aliphatic aldehyde with the molecular formula C7H16O2\text{C}_7\text{H}_{16}\text{O}_2. Its structure includes a butoxy group attached to a propanal moiety, which influences its solubility and reactivity. The compound is classified under various chemical categories, including solvents and intermediates in organic synthesis.

Pharmacokinetics

Research indicates that this compound undergoes rapid metabolism in vivo. In studies involving animal models, particularly Fischer 344 rats and B6C3F1 mice, it was observed that the compound exhibited nonlinear kinetics upon intravenous administration. The elimination half-life was notably short, approximately 16 minutes, suggesting efficient clearance from the bloodstream . Additionally, sex-related differences in metabolism were noted, with female rats showing higher blood concentrations due to reduced urinary excretion of metabolites .

Genotoxicity

Genotoxicity studies have revealed mixed results regarding the potential of this compound to induce DNA damage. In vitro studies indicated that while activated macrophages could contribute to endothelial cell DNA damage via reactive oxygen species, this compound itself did not directly cause DNA damage . Furthermore, a significant increase in micronuclei frequency was observed in peripheral blood erythrocytes of female mice exposed to the compound, indicating possible genotoxic effects under specific conditions .

Carcinogenicity

The International Agency for Research on Cancer (IARC) classified this compound as Group 3, indicating that it is not classifiable as to its carcinogenicity in humans due to insufficient evidence. However, some studies have reported dose-related increases in liver tumors in animal models, particularly hepatoblastomas in female mice . These findings suggest a need for further investigation into the long-term exposure effects and potential carcinogenic mechanisms.

The biological activity of this compound may be attributed to several mechanisms:

  • Oxidative Stress : The compound has been linked to oxidative stress pathways that can lead to cellular damage. Increased levels of malondialdehyde and oxidative DNA damage markers have been reported following exposure .
  • Inflammatory Response : Exposure to this compound can activate macrophages, leading to increased production of inflammatory cytokines such as TNF-α. This inflammatory response may contribute to tissue damage and promote tumorigenesis under certain conditions .

Case Studies and Research Findings

Several case studies have highlighted the biological implications of this compound:

  • Animal Studies : In a chronic inhalation study with mice, significant toxicity was observed at concentrations as low as 62.5 ppm, leading to irritation and hyperplasia in the forestomach. Tumor incidences increased at higher exposure levels, emphasizing the need for careful assessment of inhalation risks associated with this compound .
  • Human Exposure : Epidemiological studies remain limited; however, existing literature suggests that human sensitivity to this compound may differ from animal models. The potential for hemolytic anemia has been noted primarily in laboratory animals rather than humans .

Summary Table of Biological Effects

Biological ActivityObservationsReferences
Pharmacokinetics Rapid elimination; short half-life (16 min)
Genotoxicity Positive micronuclei trend in female mice
Carcinogenicity Limited evidence; liver tumors in mice
Oxidative Stress Increased oxidative damage markers
Inflammatory Response Activation of macrophages; TNF-α production

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Butoxypropanal
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Reactant of Route 2
3-Butoxypropanal

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